3,4-dimethylphenyl 3,4-dimethoxybenzoate
Description
3,4-Dimethylphenyl 3,4-dimethoxybenzoate is a benzoate ester featuring two distinct substituent patterns: a 3,4-dimethylphenyl group (electron-donating methyl substituents) and a 3,4-dimethoxybenzoate moiety (electron-donating methoxy groups). This dual substitution confers unique physicochemical and biological properties, making it relevant in synthetic chemistry and pharmacological research.
Properties
IUPAC Name |
(3,4-dimethylphenyl) 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-11-5-7-14(9-12(11)2)21-17(18)13-6-8-15(19-3)16(10-13)20-4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAUVAKXKUTKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethylphenyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 3,4-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of 3,4-dimethylphenyl 3,4-dimethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated systems and controlled reaction environments ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Dimethylphenyl 3,4-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethylphenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting protective effects .
Comparison with Similar Compounds
Substituent Effects on Thermal Stability
The thermal stability of benzoate derivatives is heavily influenced by substituent position and electronic effects. For example:
- Metal Complexes : 3,4-Dimethoxybenzoate complexes of Cu(II) and Nd(III) exhibit lower thermal stability compared to their 2,4-dimethoxybenzoate counterparts. The 2,4-isomer's enhanced stability is attributed to reduced steric hindrance and optimized electron density distribution via mesomeric effects .
- Diazoacetate Derivatives: Ethyl (3,4-dimethoxyphenyl)diazoacetate demonstrates superior thermal stability compared to monosubstituted analogs (e.g., 4-methoxyphenyl diazoacetate). The meta-methoxy group’s σ-electron-withdrawing effect stabilizes the diazo moiety .
Table 1: Thermal Decomposition Onset Temperatures (Tonset)
| Compound | Tonset (°C) | Reference |
|---|---|---|
| Ethyl (3,4-dimethoxyphenyl)diazoacetate | ~120 | |
| Cu(II) 3,4-dimethoxybenzoate | Decomposes at 495–685 K | |
| Cu(II) 2,4-dimethoxybenzoate | Decomposes at 983–1010 K |
Table 2: Cholinesterase Inhibition (IC50, μM)
| Compound | AChE IC50 | BuChE IC50 | Reference |
|---|---|---|---|
| (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate | 12.3 ± 1.2 | 18.7 ± 2.1 | |
| (5-Formylfuran-2-yl) methyl 4-nitrobenzoate | 24.5 ± 2.8 | 29.4 ± 3.3 |
Metabolic Pathways and Biodegradation
3,4-Dimethoxybenzoate derivatives undergo microbial O-demethylation. In Sporomusa ovata, 3,4-dimethoxybenzoate is metabolized sequentially to 4-hydroxy-3-methoxybenzoate (vanillate) and 3,4-dihydroxybenzoate (protocatechuate), indicating susceptibility to enzymatic cleavage . In contrast, fully methylated analogs (e.g., 3,4,5-trimethoxybenzoate) resist degradation, highlighting the role of substituent number and position in metabolic processing.
Comparison with Other Benzoate Esters
- 3,4-Dimethylphenyl Benzoate (CAS 3845-63-4) : Lacks methoxy groups, resulting in lower polarity and altered solubility compared to 3,4-dimethoxybenzoates. Its applications are primarily in materials science rather than pharmacology .
- It serves as a precursor in synthetic workflows and exhibits moderate bioactivity .
Table 3: Key Physicochemical Properties
<sup>a</sup> Predicted using fragment-based methods.
<sup>b</sup> Calculated from molecular formula C18H20O4.
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